

Technical Support Center: Minimizing Variability in GSK2850163 Assays

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Compound of Interest

Compound Name: GSK2850163 (*S* enantiomer)

Cat. No.: B10799400

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This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in assays involving GSK2850163.

Clarification on Compound Nomenclature

It is crucial to distinguish between two GSK compounds with similar numerical designations:

- GSK2850163: A potent and selective small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1 α), a key sensor in the Unfolded Protein Response (UPR). This guide focuses exclusively on GSK2850163.[\[1\]](#)[\[2\]](#)
- Belantamab mafodotin (GSK2857916, Blenrep): An antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA) for the treatment of multiple myeloma.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK2850163?

A1: GSK2850163 is a novel allosteric inhibitor of IRE1 α .[\[7\]](#) It targets the kinase domain, which in turn inhibits the endoribonuclease (RNase) activity of IRE1 α .[\[1\]](#)[\[2\]](#)[\[8\]](#) This dual inhibition prevents the autophosphorylation of IRE1 α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[\[2\]](#)[\[9\]](#)

Q2: What are the reported IC50 values for GSK2850163?

A2: The potency of GSK2850163 against IRE1 α has been determined in biochemical assays.

| Activity | IC50 Value | Assay Type |
|-------------------------------|--------------|--------------------------|
| IRE1 α kinase activity | 20 nM | Biochemical Kinase Assay |
| IRE1 α RNase activity | 200 nM | Biochemical RNase Assay |
| IRE1 α RNase activity | 17.1 μ M | In vitro RNase Assay |

Note: Discrepancies in IC50 values for RNase activity may arise from different assay conditions and methodologies.

[\[2\]](#)[\[10\]](#)

Q3: Does GSK2850163 have known off-target effects?

A3: GSK2850163 is a highly selective inhibitor of IRE1 α . However, weak inhibition of other kinases has been observed at significantly higher concentrations. It is advisable to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

| Off-Target Kinase | IC50 Value |
|-------------------|-------------|
| Ron | 4.4 μ M |
| FGFR1 V561M | 17 μ M |

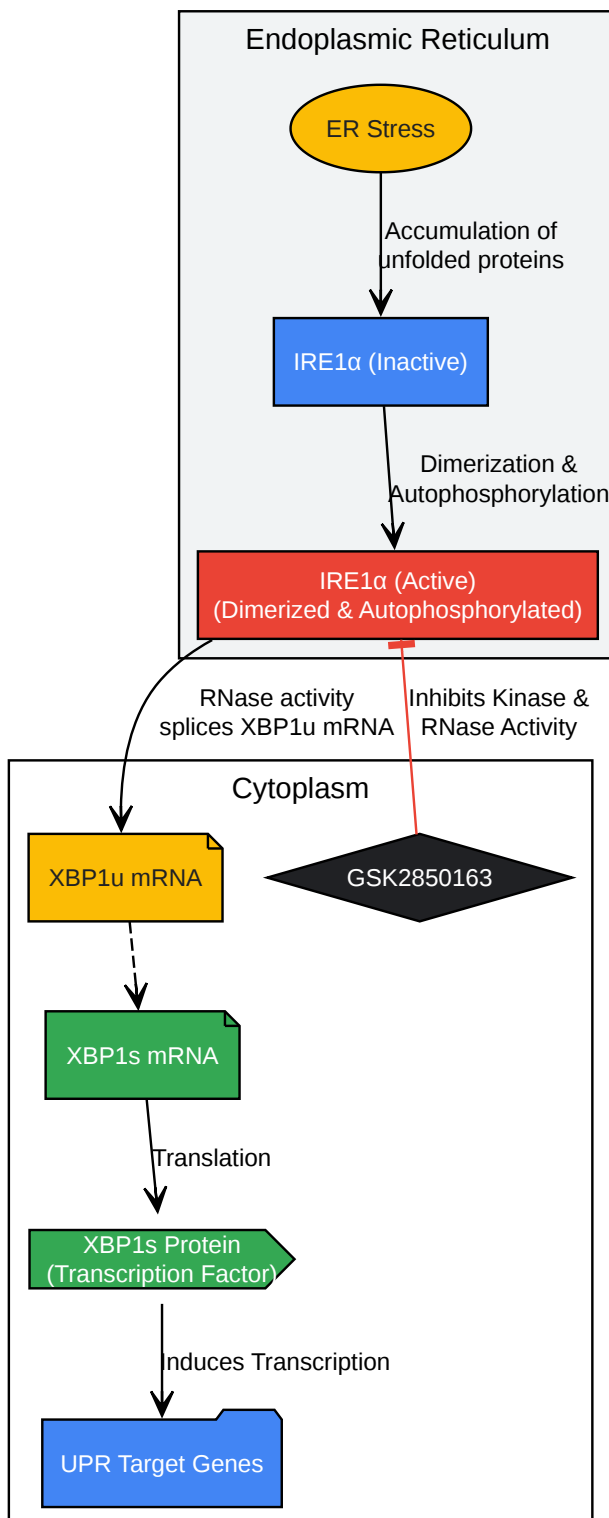
[\[2\]](#)[\[11\]](#)[\[12\]](#)

Q4: How should I prepare and store GSK2850163?

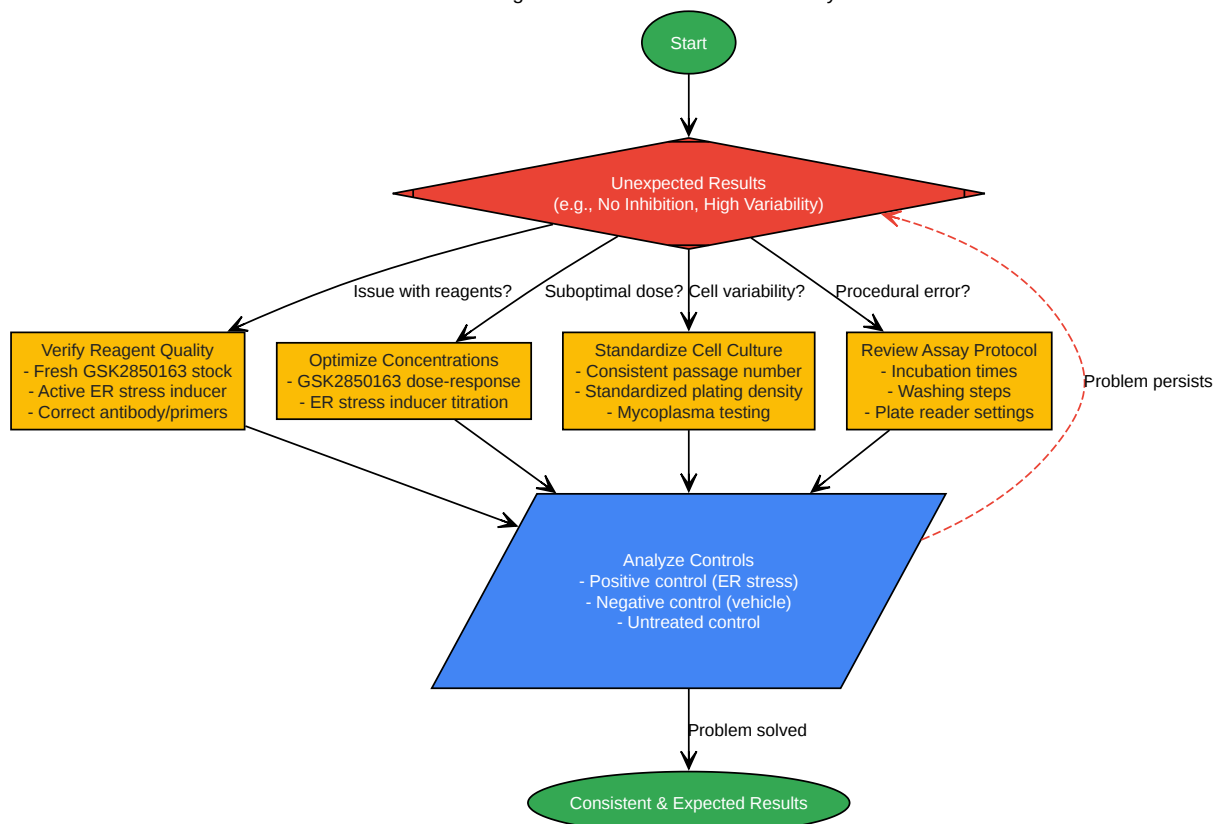
A4: For in vitro studies, GSK2850163 can be dissolved in DMSO to create a stock solution, typically at 10 mM.[\[8\]](#)[\[13\]](#) It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[\[1\]](#) The final DMSO concentration in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[\[2\]](#) Store the compound as recommended by the manufacturer.[\[1\]](#)

Visualizing the GSK2850163 Mechanism of Action

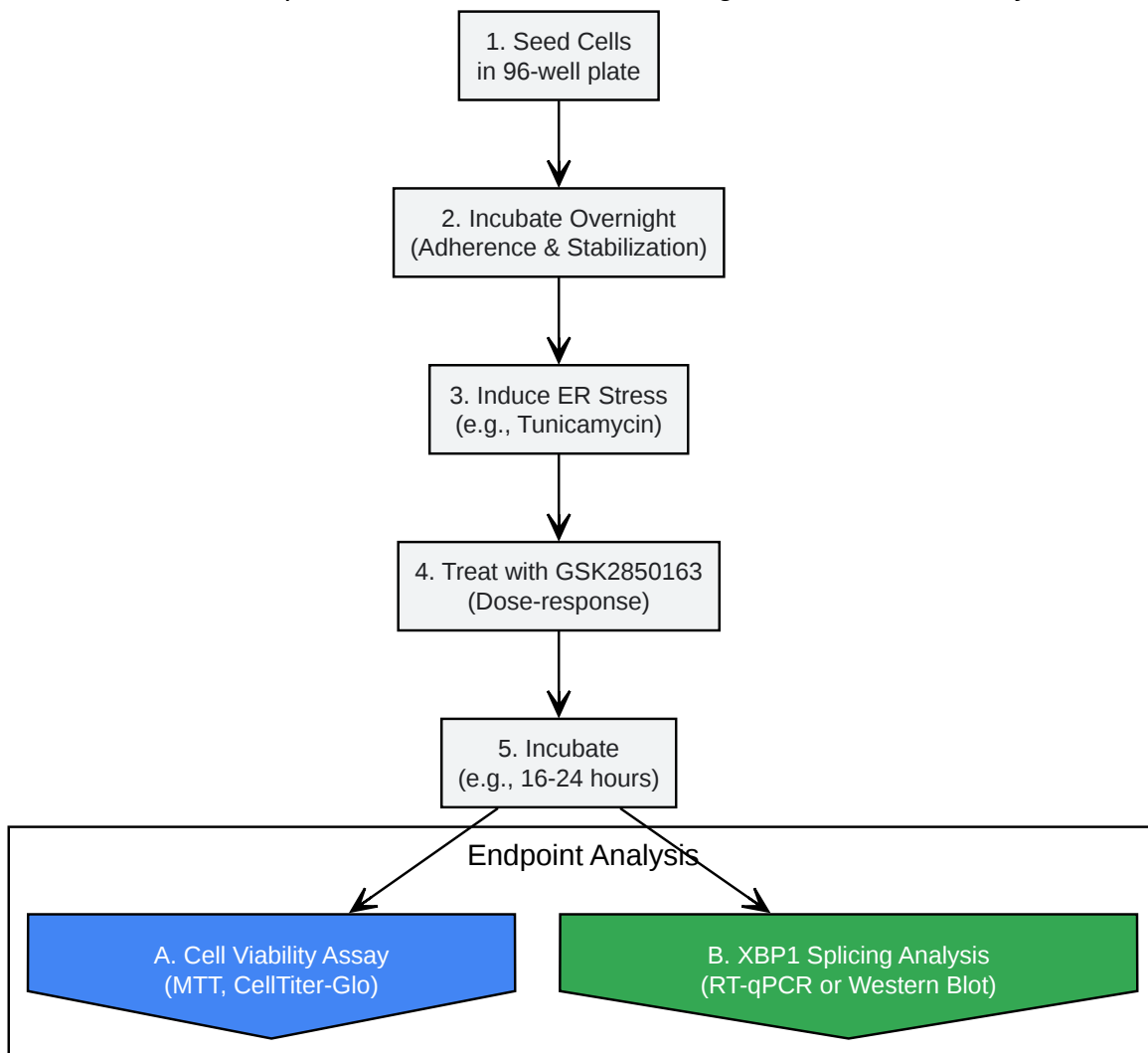
GSK2850163 Signaling Pathway



Troubleshooting Workflow for GSK2850163 Assays



General Experimental Workflow for Assessing GSK2850163 Efficacy



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